

Best practices for dissolving and storing CBD3063 for research

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Compound of Interest

Compound Name: CBD3063

Cat. No.: B15619292

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Application Notes and Protocols for CBD3063

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Introduction

CBD3063 is a selective, first-in-class peptidomimetic modulator that targets the interaction between the N-type voltage-gated calcium channel (CaV2.2) and the collapsin response mediator protein 2 (CRMP2).[1][2][3] By disrupting the CaV2.2-CRMP2 interaction, **CBD3063** effectively reduces the membrane expression and surface trafficking of CaV2.2 channels.[3][4] This leads to a decrease in N-type calcium currents and a subsequent reduction in the release of excitatory neurotransmitters, making it a promising compound for the study of neuropathic and inflammatory pain.[4][5][6] Preclinical studies have demonstrated its efficacy in alleviating pain-like behaviors in various animal models without the significant side effects associated with direct CaV2.2 channel blockers.[5][7]

These application notes provide best practices for the dissolution and storage of **CBD3063**, as well as detailed protocols for its use in research settings.

Physicochemical and Solubility Data

A summary of the key quantitative data for **CBD3063** is presented in the table below for easy reference.

Property	Value	Source
Molecular Weight	319.40 g/mol	[4][8]
Molecular Formula	C ₁₆ H ₂₅ N ₅ O ₂	[4][8]
CAS Number	1281060-70-5	[2][4]
Appearance	White to light brown solid	[4]
Solubility in Water	100 mg/mL (313.09 mM) (requires sonication)	[4][8]
Solubility in DMSO	5 mg/mL (15.65 mM) (requires sonication and warming to 60°C)	[4]
Solubility in DMSO	10 mM	[2]

Experimental Protocols

Preparation of CBD3063 Stock Solutions

a. Preparation of a 10 mM CBD3063 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of **CBD3063** in dimethyl sulfoxide (DMSO). This stock can then be used to prepare working solutions for various assays.

Materials:

- **CBD3063** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer

- Sonicator water bath
- Heating block or water bath set to 60°C

Procedure:

- **Equilibrate CBD3063:** Allow the vial of **CBD3063** powder to come to room temperature before opening to prevent moisture condensation.
- **Weigh CBD3063:** On a calibrated analytical balance, carefully weigh out the desired amount of **CBD3063** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of **CBD3063**.
- **Add Solvent:** Add the calculated amount of DMSO to the vial containing the **CBD3063** powder. For the example above, add 1 mL of DMSO.
- **Dissolve CBD3063:** Securely cap the vial and vortex thoroughly. Due to the nature of the compound, complete dissolution may require additional steps.
 - Sonicate the vial in a water bath for 5-10 minutes.[\[4\]](#)
 - If the compound is not fully dissolved, warm the solution to 60°C and continue to vortex intermittently until the solution is clear.[\[4\]](#)
- **Visual Inspection:** Visually inspect the solution to ensure there are no visible particles. If particles remain, continue sonication and warming.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots as recommended in the storage guidelines below.

b. Preparation of a 100 mg/mL **CBD3063** Stock Solution in Water

Materials:

- **CBD3063** powder
- Sterile, deionized water

- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator water bath
- 0.22 μm sterile filter

Procedure:

- Equilibrate **CBD3063**: Allow the vial of **CBD3063** powder to come to room temperature.
- Weigh **CBD3063**: Carefully weigh the desired amount of **CBD3063** powder. For 1 mL of a 100 mg/mL solution, weigh 100 mg.
- Add Solvent: Add the calculated volume of sterile water.
- Dissolve **CBD3063**: Vortex the solution thoroughly. Use an ultrasonic bath to aid dissolution until the solution is clear.[\[4\]](#)[\[8\]](#)
- Sterile Filtration: If this stock solution is to be used for cell culture, it is crucial to sterilize it by passing it through a 0.22 μm filter.[\[4\]](#)
- Aliquoting and Storage: Dispense into single-use aliquots and store appropriately.

Preparation of In Vitro Working Solutions

For in vitro experiments, the **CBD3063** stock solution should be diluted in the appropriate cell culture medium or artificial cerebrospinal fluid (aCSF) to the final working concentration.

Protocol:

- Thaw Stock Solution: Thaw a single-use aliquot of the **CBD3063** DMSO or water stock solution at room temperature.
- Intermediate Dilution (Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the primary stock in the assay buffer or cell culture medium. For

example, to prepare a 100 μM working solution from a 10 mM DMSO stock, you can first prepare a 1 mM intermediate stock by adding 10 μL of the 10 mM primary stock to 990 μL of buffer/medium.

- **Final Dilution:** Further dilute the intermediate stock to the final desired concentration.
- **Solvent Concentration:** Ensure the final concentration of DMSO in the working solution is low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.[\[9\]](#)
- **Mix Gently:** Gently mix the working solution by inversion or gentle vortexing.
- **Use Immediately:** It is recommended to prepare fresh working solutions for each experiment.

Storage and Stability

Proper storage of **CBD3063** is critical to maintain its stability and activity.

Form	Storage Temperature	Duration	Source
Solid Powder	-20°C	3 years	[4]
4°C	2 years	[4]	
In Solvent (DMSO or Water)	-80°C	6 months	[4]
-20°C	1 month	[4]	

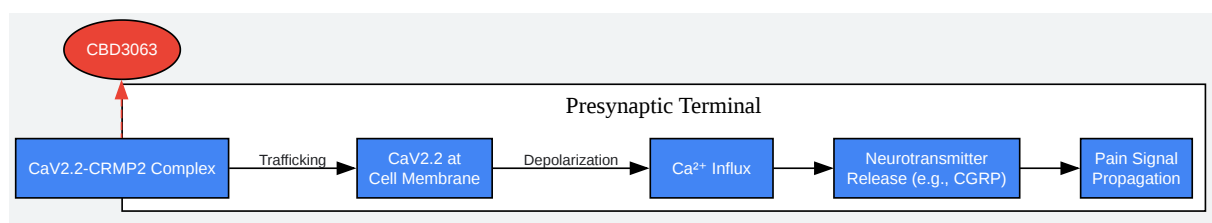
Best Practices for Storage:

- **Lyophilized Form:** Store the solid compound in a tightly sealed container, protected from light and moisture.[\[10\]](#) For long-term storage, -20°C is recommended.[\[4\]](#)[\[10\]](#)
- **In Solution:** Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[\[4\]](#) When using a frozen stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.[\[11\]](#)

Mechanism of Action and Signaling Pathway

CBD3063 exerts its effects by selectively modulating the interaction between the CaV2.2 calcium channel and CRMP2.[1][4] Under normal physiological conditions, CRMP2 binds to CaV2.2, promoting its trafficking to the cell membrane and enhancing calcium influx upon channel opening.[7] This influx of calcium at presynaptic terminals is a critical step in the release of neurotransmitters that propagate pain signals.[12]

CBD3063 disrupts the binding of CRMP2 to CaV2.2.[5][13] This uncoupling leads to reduced surface expression of CaV2.2 channels, thereby decreasing calcium entry into the neuron.[1][14] The diminished calcium influx results in a lower release of pronociceptive neurotransmitters, such as calcitonin gene-related peptide (CGRP) and glutamate, ultimately dampening the transmission of pain signals.[5][7][12]

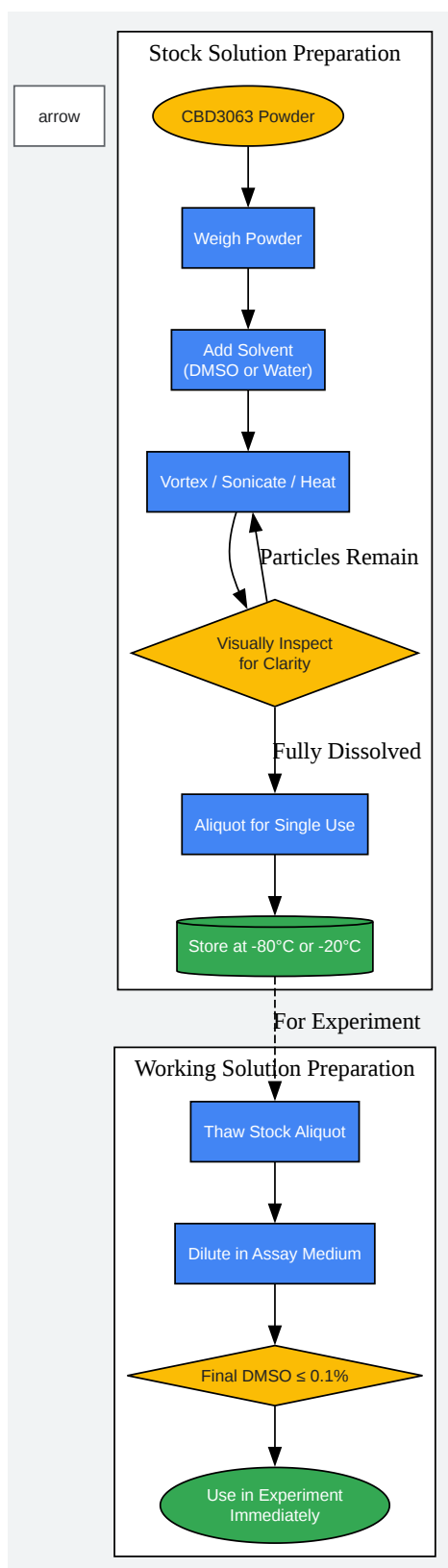


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CBD3063 disrupts the CaV2.2-CRMP2 interaction, inhibiting pain signaling.

Experimental Workflow for Preparing **CBD3063** Solutions

The following diagram illustrates the logical workflow for the preparation of **CBD3063** stock and working solutions.



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Workflow for the preparation of **CBD3063** stock and working solutions.

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